molecular formula C11H12N2O6 B12664466 Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate CAS No. 79893-20-2

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate

Cat. No.: B12664466
CAS No.: 79893-20-2
M. Wt: 268.22 g/mol
InChI Key: HEOLZRXLDUVPQK-UHFFFAOYSA-N
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Description

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate (CAS RN: 79893-20-2) is a benzoate derivative with a molecular formula of C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol . The compound features three key substituents:

  • Methoxy group at position 2.
  • Nitro group at position 4.
  • Acetylamino group at position 5.

This substitution pattern confers distinct physicochemical and biological properties, making it a subject of interest in pharmaceutical and chemical research.

Properties

CAS No.

79893-20-2

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 5-acetamido-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-6(14)12-8-4-7(11(15)19-3)10(18-2)5-9(8)13(16)17/h4-5H,1-3H3,(H,12,14)

InChI Key

HEOLZRXLDUVPQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted benzoic acid or its methyl ester derivative, followed by:

  • Introduction of the acetylamino group at the 5-position
  • Methoxylation at the 2-position
  • Nitration at the 4-position
  • Esterification or methylation to form the methyl benzoate

The sequence and conditions are optimized to maintain selectivity and high yield.

Detailed Preparation Steps

Starting Material Preparation
  • Methyl 4-acetylamino-2-methoxybenzoate is often used as the precursor. This compound can be prepared by acetylation of 4-amino-2-methoxybenzoic acid methyl ester under controlled conditions.
Halogenation (Optional Intermediate Step)
  • Halogenation at the 5-position (chlorination, bromination, or iodination) can be performed using halogens (Br2, Cl2, I2) in methylene dichloride solvent at 10–40 °C for 2–8 hours. This step yields 5-halogenated intermediates such as 5-bromo or 5-chloro derivatives, which can be further transformed.
Nitration
  • Nitration is carried out on the methyl 5-(acetylamino)-2-methoxybenzoate or its halogenated intermediates using nitrating agents (e.g., nitric acid or mixed acid) under controlled temperature to introduce the nitro group at the 4-position. This step requires careful temperature control to avoid over-nitration or decomposition.
Final Esterification and Purification
  • The final methyl ester is obtained by esterification or methylation using methanol and acid catalysts (e.g., sulfuric acid) under reflux for 5–10 hours. Cooling induces crystallization of the pure product, which is then filtered and vacuum-dried to yield white crystalline methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate with high purity (up to 99.7% by HPLC).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Acetylation Acetic anhydride, base Room temp 1–2 >90 Protects amino group
Halogenation (optional) Br2 or Cl2, methylene dichloride 10–40 2–8 80–90 Selective 5-position substitution
Nitration HNO3 or mixed acid 0–10 1–3 75–85 Controlled to avoid over-nitration
Sulfonylation (analogous) Sodium ethanesulfinate, CuBr catalyst, DMF 50–90 5–10 80–85 For sulfone analogues
Esterification Methanol, H2SO4 (catalyst), reflux 60–80 5–10 85–90 Final methyl ester formation
Purification Cooling, filtration, vacuum drying <5 2–3 White crystalline product, >99% purity

Research Findings and Analytical Data

  • Purity: High-performance liquid chromatography (HPLC) analysis confirms purity >99.7% with detection at 240 nm wavelength using a mobile phase of water and methanol.
  • Physical Appearance: White crystalline solid after vacuum drying.
  • Spectroscopic Characterization:
    • NMR confirms the presence of acetylamino, methoxy, and nitro groups at expected chemical shifts.
    • IR spectroscopy shows characteristic bands for amide (acetylamino), ester carbonyl, and nitro groups.
    • Mass spectrometry confirms molecular ion peak at m/z consistent with C11H12N2O6.

Summary of Key Preparation Method (Based on Patent CN103553991A)

Step No. Description Reagents/Conditions Outcome
1 Halogenation of 2-methoxy-4-acetylaminobenzoic acid methyl ester Br2, methylene dichloride, 10–15 °C, 4 hours 5-bromo derivative
2 Reaction with sodium ethanesulfinate in DMF with cuprous bromide catalyst at 75–80 °C, 8 h Sodium ethanesulfinate, CuBr, DMF 5-ethyl sulfone intermediate
3 Reflux with methanol and sulfuric acid catalyst for 5 hours Methanol, H2SO4, reflux Final methyl ester product
4 Cooling, filtration, vacuum drying <5 °C, vacuum drying White crystalline this compound

Yield: 85.07%, Purity: 99.7% (HPLC)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: 5-(acetylamino)-2-amino-4-nitrobenzoate.

    Reduction: 5-(acetylamino)-2-methoxy-4-nitrobenzoic acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exhibits significant pharmacological properties that make it a candidate for various therapeutic applications:

  • Antiemetic Activity : The compound has shown effectiveness in treating emesis (vomiting) through its action on the central nervous system. It has a favorable therapeutic index compared to other known antiemetics, such as metoclopramide, indicating lower toxicity while maintaining efficacy .
  • Mechanism of Action : Research indicates that the compound acts as a dopamine receptor antagonist, which is a common mechanism for antiemetic drugs. Its ability to mitigate nausea and vomiting makes it relevant in clinical settings, especially for patients undergoing chemotherapy or surgery .

Synthetic Methodologies

The synthesis of this compound is well-documented in the literature, showcasing various methods that highlight its versatility:

  • Nitration and Acetylation : The compound can be synthesized through a series of reactions starting from 2-methoxy-4-substituted benzoic acid derivatives. Nitration followed by acetylation yields the desired product with high efficiency .
  • Yield and Purification : Typical yields for the synthesis range from 68% to 96%, depending on the specific reaction conditions employed. Post-synthesis purification often involves recrystallization from solvents like water or ethanol to achieve high purity levels .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of this compound in various contexts:

  • Study on Antiemetic Efficacy : A comparative study evaluated the antiemetic effects of this compound against other benzamide derivatives. Results indicated that this compound produced fewer side effects while effectively reducing vomiting episodes in animal models .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of this compound, demonstrating its absorption, distribution, metabolism, and excretion characteristics. Such studies are crucial for understanding its clinical applicability and optimizing dosing regimens .

Mechanism of Action

The mechanism by which Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of functional groups such as the nitro and acetylamino groups can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Methyl 4-Acetylamino-2-Methoxy-5-Nitrobenzoate (CAS RN: 4093-41-8)

This positional isomer shares the same molecular formula (C₁₁H₁₂N₂O₆ ) but differs in substituent arrangement:

  • Nitro group at position 5.
  • Acetylamino group at position 4.
  • Methoxy group at position 2.

Key Differences :

  • The nitro group's position (4 vs.
  • Reported melting point: 163–165°C .
Compound CAS RN Substituent Positions (2, 4, 5) Molecular Weight Melting Point
Target Compound 79893-20-2 OCH₃, NO₂, NHAc 268.22 Not Reported
Positional Isomer 4093-41-8 OCH₃, NHAc, NO₂ 268.22 163–165°C

Functional Group Modifications

Methyl 5-Acetamido-4-Ethoxy-2-Nitrobenzoate (CAS RN: 1201080-23-0)

  • Ethoxy group replaces methoxy at position 4.
  • Molecular formula: C₁₂H₁₄N₂O₆ (higher lipophilicity due to ethyl group).
  • Potential impact: Increased metabolic stability compared to methoxy derivatives .

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

  • Chloro group replaces nitro at position 5.
  • Molecular formula: C₁₁H₁₂ClNO₅ (reduced molecular symmetry).
  • Application: Intermediate in metoclopramide impurity synthesis .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Hydroxy group replaces methoxy at position 2.
  • Impact: Enhanced acidity (pKa ~3–4) due to phenolic –OH, influencing solubility in aqueous media .

Physicochemical Property Comparison

Solubility and Reactivity

  • Nitro groups (electron-withdrawing) reduce electron density, decreasing solubility in polar solvents.
  • Acetylamino groups (moderately polar) enhance hydrogen-bonding capacity.
  • Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (logP +0.5–1.0) .

Thermal Stability

  • Nitro-containing derivatives (e.g., CAS 4093-41-8) exhibit higher melting points (>160°C) compared to chloro or hydroxy analogs .

HDAC Inhibition Potential

  • Key Insight: The acetylamino group may contribute to zinc-binding in HDAC active sites, a mechanism observed in similar inhibitors.

Pharmaceutical Intermediates

  • Chloro-substituted analogs (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) are critical in synthesizing antiemetic drugs like metoclopramide .

Biological Activity

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate, also known by its CAS number 4093-41-8, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmaceuticals and agriculture.

  • Molecular Formula : C12H14N2O5
  • Molar Mass : 250.25 g/mol
  • Structure : The compound features a nitro group at the 4-position, an acetylamino group at the 5-position, and a methoxy group at the 2-position of a benzoate ring.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Acetylamino Derivative : Starting from methyl 2-methoxy-4-nitrobenzoate, acetylation is performed to introduce the acetylamino group.
  • Nitro Group Reduction : The nitro group can be selectively reduced to an amino group under controlled conditions to yield various derivatives with enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory response. This mechanism suggests that it may be useful in developing treatments for inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound can induce apoptosis in cancer cells. The compound's mechanism may involve the activation of caspases and the disruption of mitochondrial membrane potential .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial growth, highlighting its potential as an alternative antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate, and how can intermediates be verified?

  • Methodology : Synthesis typically involves sequential functionalization of the benzoate scaffold. For example, nitration of methyl 5-acetylamino-2-methoxybenzoate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Intermediate verification should include:

  • HPLC (retention time comparison with standards; ).
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., nitro group at C4, methoxy at C2; ).
  • Mass spectrometry for molecular weight confirmation (C₁₀H₁₀N₂O₆; [M+H⁺] = 255.07; ).

Q. How should researchers address solubility challenges during in vitro assays for this compound?

  • Methodology : The compound’s low solubility in aqueous buffers (0.35 g/L at 25°C; ) necessitates:

  • Use of polar aprotic solvents (e.g., DMSO) for stock solutions, with final concentrations ≤0.1% to avoid cytotoxicity.
  • Sonication or heating (≤40°C) to enhance dissolution.
  • Validation via dynamic light scattering (DLS) to confirm colloidal stability in assay buffers.

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC with UV detection (λ = 254 nm) to detect nitro-aromatic impurities ( ).
  • Elemental analysis to verify %C, %H, %N (theoretical: C 47.26%, H 3.96%, N 11.02%).
  • TGA/DSC to assess thermal stability and detect hydrate/solvate formation ( ).

Advanced Research Questions

Q. How does this compound inhibit HDAC isoforms, and how can researchers resolve contradictory IC₅₀ values across studies?

  • Mechanistic Insight : The compound’s nitro and acetyl groups likely coordinate with Zn²⁺ in HDAC active sites, as seen in structurally related inhibitors ( ).
  • Data Contradiction Resolution :

  • Standardize assay conditions (e.g., substrate concentration, pH, enzyme source).
  • Use isoform-specific HDAC inhibitors (e.g., TSA for Class I/II) as controls.
  • Validate via orthogonal methods (e.g., Western blot for histone acetylation; ).

Q. What strategies are effective for optimizing the compound’s selectivity in cancer cell lines versus normal cells?

  • Methodology :

  • Proteomic profiling to identify off-target interactions (e.g., kinase inhibition).
  • Structure-activity relationship (SAR) studies : Modify the nitro group to sulfonamide or cyano substituents to reduce non-specific binding.
  • Metabolic stability assays (e.g., liver microsomes) to assess CYP450-mediated degradation ( ).

Q. How can researchers differentiate between apoptosis induction and necrosis in anti-tumorigenic studies involving this compound?

  • Methodology :

  • Annexin V/PI staining with flow cytometry to quantify apoptotic vs. necrotic populations.
  • Caspase-3/7 activation assays (luminescent substrates).
  • Metabolomic profiling (e.g., lactate dehydrogenase release for necrosis; ATP levels for apoptosis; ).

Data Interpretation & Troubleshooting

Q. How should discrepancies in cytotoxicity data between 2D monolayer and 3D spheroid models be analyzed?

  • Root Cause Analysis :

  • Penetration limits : The compound’s hydrophobicity may hinder diffusion into spheroid cores. Test fluorescent analogs (e.g., BODIPY-labeled) via confocal microscopy.
  • Hypoxia effects : 3D models often have hypoxic cores, altering drug metabolism. Use Seahorse assays to measure oxygen consumption rates ( ).

Q. What computational tools are recommended for predicting metabolic pathways of this nitro-aromatic compound?

  • Methodology :

  • ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., nitro reduction to amine).
  • Docking simulations (AutoDock Vina) to model interactions with NADPH-cytochrome P450 reductase ( ).

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